molecular formula C14H16FN3O4S2 B2514125 2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole CAS No. 2319785-20-9

2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2514125
CAS No.: 2319785-20-9
M. Wt: 373.42
InChI Key: ZWXUJINVRTVNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methanesulfonyl group, an azetidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction using methanesulfonyl chloride.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Final Coupling: The final step involves coupling the azetidine, fluorophenyl, methanesulfonyl, and imidazole moieties under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as a transition metal complex.

    Reduction: Sodium borohydride in an alcoholic solvent, or lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Industrial Applications: The compound may find use in industrial applications, such as the development of new catalysts or chemical intermediates.

Mechanism of Action

The mechanism of action of 2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
  • 2-({1-[(2-bromophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
  • 2-({1-[(2-iodophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole

Uniqueness

The uniqueness of 2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated analogs. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUJINVRTVNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.